molecular formula C12H15N3 B1375182 [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine CAS No. 1339091-15-4

[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B1375182
CAS No.: 1339091-15-4
M. Wt: 201.27 g/mol
InChI Key: DWUJGNZVNJLBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its structural features as a pyrazole derivative. Pyrazole-based compounds are extensively investigated for their potential to modulate key biological pathways and are known to exhibit a wide range of activities. Structurally related analogs, such as pyrazolo[3,4-d]pyrimidine compounds, have been identified as potent modulators of serine-threonine kinases, including pivotal signaling proteins like p70S6K, Akt1, and Akt2 . The inhibition or modulation of these kinase targets plays a crucial role in fundamental cellular processes such as proliferation, differentiation, programmed cell death, and metabolism . Consequently, this compound class holds substantial research value for the study and development of potential therapeutic agents for a spectrum of diseases, including immunological disorders, inflammatory conditions, and proliferative diseases like cancer . Furthermore, structurally similar organic compounds have been explored as fatty acid desaturase inhibitors, indicating potential research applications in metabolic disorders, including type 2 diabetes and insulin resistance . The primary amine functional group in its structure presents a versatile handle for further chemical derivatization, making it a valuable scaffold or intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies and bioactivity screening. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-(2-phenylethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-10-12-6-8-14-15(12)9-7-11-4-2-1-3-5-11/h1-6,8H,7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUJGNZVNJLBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Condensation with 1,3-Diketones or β-Aminoenones

  • The classical approach involves reacting hydrazine or substituted hydrazines with 1,3-diketones or β-aminoenones to form pyrazole rings. For instance, Heller and Natarajan (2006) synthesized pyrazoles via hydrazine and 1,3-diketones, where the diketones were prepared by lithiation followed by addition of acid chlorides. This method achieved yields between 78–97% with good regioselectivity, although bulkier substituents on hydrazines could reduce selectivity.

  • A one-pot Cu/Fe-catalyzed coupling between phenylacetylene and oximes in DMF solvent forms β-aminoenones, which on treatment with hydrazine hydrate yield 3,5-disubstituted pyrazoles. This pathway is relevant because the 2-phenylethyl substituent in the target compound is structurally related to phenylethyl moieties derived from phenylacetylene.

Direct Preparation from Primary Amines

  • Recent advances include direct synthesis of N-substituted pyrazoles from primary aliphatic amines, 1,3-diketones, and O-(4-nitrobenzoyl)hydroxylamine in DMF at elevated temperatures (80–85 °C). This method provides moderate yields (44–56%) and allows introduction of alkyl or aryl substituents on the pyrazole nitrogen. While this method is demonstrated for other N-substituted pyrazoles, it can be adapted for 2-phenylethyl substituents.

Specific Preparation Methods for [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine

Although direct literature on this exact compound is limited, synthesis can be inferred from established pyrazole preparation methods combined with functional group transformations.

Stepwise Synthesis Approach

  • Synthesis of 1-(2-phenylethyl)pyrazole core:

    • Starting from phenylacetylene, a copper/iron-catalyzed coupling with an appropriate oxime can generate a β-aminoenone intermediate.
    • Treatment of this intermediate with hydrazine hydrate yields the 1-(2-phenylethyl)pyrazole nucleus.
  • Introduction of the methanamine group at position 5:

    • The 5-position on the pyrazole ring can be functionalized by lithiation or directed metalation followed by reaction with an electrophilic aminomethylating agent.
    • Alternatively, the methanamine substituent can be introduced via reductive amination of a 5-formyl pyrazole derivative.

Alternative Synthetic Routes

  • Vilsmeier–Haack Formylation and Subsequent Amination:

    • Pyrazole derivatives can be formylated at the 5-position using Vilsmeier–Haack reagents.
    • The resulting 5-formyl pyrazole can be converted to the methanamine via reductive amination using ammonia or amine sources and reducing agents.
  • Direct Aminomethylation:

    • Aminomethylation using formaldehyde and ammonia or amines under acidic conditions may provide a direct route to install the methanamine group on the pyrazole ring.

Catalysts and Reaction Conditions

Catalyst/System Reaction Type Conditions Yield (%) Notes
ZnO (nano) Hydrazine and diketone condensation 15–25 min, 10–20 mol% catalyst 85–95 High yield and short reaction time for pyrazole formation
Cu/Fe catalysis Coupling phenylacetylene and oxime DMF solvent, one-pot reaction Not specified Generates β-aminoenone intermediate for pyrazole synthesis
O-(4-nitrobenzoyl)hydroxylamine Direct N-substituted pyrazole synthesis DMF, 80–85 °C, 1.5–16 h 44–56 Allows primary amines as substrates for N-substitution
Vilsmeier–Haack reagent Formylation of pyrazole Acetic acid, moderate temp Moderate Enables subsequent functionalization at 5-position

Practical Considerations and Optimization

  • Solvent Selection: DMF is commonly used for direct N-substitution reactions due to its polar aprotic nature, facilitating nucleophilic substitutions and condensations.

  • Temperature Control: Elevated temperatures (80–85 °C) improve reaction rates and yields but require careful monitoring to avoid decomposition.

  • Purification: Chromatographic techniques (silica gel, alumina) are essential for isolating pure pyrazole derivatives, especially when regioisomeric mixtures are possible.

  • Catalyst Loading: Nanoparticle catalysts (e.g., ZnO nano) at 10–20 mol% provide efficient conversion with high yields and shorter reaction times.

Summary Table of Preparation Steps for this compound

Step Reaction Type Reagents/Conditions Expected Outcome
1 Synthesis of β-aminoenone intermediate Phenylacetylene, oxime, Cu/Fe catalyst, DMF β-aminoenone intermediate
2 Cyclization with hydrazine hydrate Hydrazine hydrate, DMF or ethanol, heat 1-(2-phenylethyl)pyrazole core
3 Functionalization at 5-position Lithiation or Vilsmeier–Haack formylation 5-formyl-1-(2-phenylethyl)pyrazole
4 Reductive amination to methanamine Ammonia or amine, reducing agent (NaBH3CN) Target methanamine compound

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce any oxidized functional groups back to their original state or further reduce the compound to simpler derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based Methanamine Compounds

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Findings
[1-(2-Phenylethyl)-1H-pyrazol-5-yl]methanamine C12H15N3 201.27 2-Phenylethyl (1-position) Potential CNS modulation, agrochemicals
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C7H13N3 139.20 Ethyl (1-position), N-methyl Ligand for metalloenzymes
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C10H10ClF3N4 278.66 Pyridinyl, trifluoromethyl (3-position) Kinase inhibition, anticancer research
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C6H8F3N3 179.15 Methyl (1-position), trifluoromethyl (4-position) Metabolic stability enhancement
(1-Methyl-1H-pyrazol-5-yl)methanamine C5H9N3 111.15 Methyl (1-position) Building block for bioactive molecules

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF3) group in compounds from and enhances metabolic stability and electronegativity, favoring interactions with electron-rich binding sites .
  • Aromatic Heterocycles : The pyridinyl substituent in ’s compound introduces hydrogen-bonding capabilities, critical for kinase inhibition .

Research Findings and Industrial Relevance

  • Synthetic Accessibility : and emphasize the role of pyrazole-methanamine derivatives as building blocks in combinatorial chemistry, with modular synthesis routes enabling rapid diversification .
  • Toxicity and Safety: Limited data exist for the target compound, but analogs like those in are labeled “for research use only,” underscoring the need for rigorous toxicological profiling .

Biological Activity

[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a phenylethyl group, which influences its chemical reactivity and biological interactions. The presence of this substituent is believed to enhance the compound's affinity for various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes and receptors involved in inflammatory pathways, potentially exerting anti-inflammatory effects. Additionally, it has shown promise as an antimicrobial agent, with studies highlighting its ability to inhibit the growth of certain pathogens.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A comparative analysis of antimicrobial efficacy is presented in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases.

Study 1: Anticancer Potential

A study evaluated the anticancer activity of this compound against various cancer cell lines, including HeLa and A375. The results indicated that the compound significantly suppressed cell proliferation with an IC50 value of 12 µM, demonstrating its potential as an anticancer agent.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrazole derivatives, including this compound. The results showed that the compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole core can significantly affect biological activity. Substituents on the phenylethyl group may enhance binding affinity to target enzymes or receptors, thereby increasing therapeutic efficacy.

Q & A

Basic: What are the recommended synthetic routes for [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .
  • Step 2: Introduction of the 2-phenylethyl group via nucleophilic substitution or alkylation, using reagents like phenylethyl bromide and a base (e.g., NaH) in solvents such as DMF or ethanol .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization Tips:

  • Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Monitor temperature (60–80°C) and pH to minimize by-products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.5–4.0 ppm) .
    • ¹³C NMR: Confirms carbon backbone, including pyrazole ring carbons (δ 140–150 ppm) .
  • FTIR: Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 228.13 for C₁₂H₁₅N₃) .

Advanced: How do electronic effects of the 2-phenylethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 2-phenylethyl group acts as an electron-donating substituent via resonance, increasing electron density on the pyrazole ring. This:

  • Enhances reactivity toward electrophiles (e.g., nitration at position 4 of the pyrazole) .
  • Stabilizes intermediates in SN2 reactions, as observed in analogous difluoromethylpyrazole derivatives .
    Experimental Validation:
  • Compare reaction rates with/without the substituent using kinetic studies (HPLC monitoring) .
  • Computational modeling (DFT) to map electron density distribution .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) of pyrazole derivatives?

Methodological Answer:

  • Target-Specific Assays: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cytotoxicity screens (MTT assay on cancer cell lines) to differentiate mechanisms .
  • SAR Studies: Systematically modify substituents (e.g., replacing phenylethyl with fluorinated groups) to isolate bioactivity trends .
  • Data Reprodubility: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Advanced: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours; analyze degradation products via LC-MS .
    • Thermal Stability: Heat at 80°C for 48 hours; monitor decomposition using TGA/DSC .
  • Stabilization Strategies:
    • Lyophilization for long-term storage .
    • Use antioxidants (e.g., BHT) in solution formulations .

Basic: What are the solubility profiles of this compound, and how can they be improved for in vitro studies?

Methodological Answer:

  • Solubility Data:

    SolventSolubility (mg/mL)
    Water<0.1
    DMSO>50
    Ethanol10–15
  • Improvement Methods:

    • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
    • Synthesize water-soluble prodrugs (e.g., phosphate esters) .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets like kinases or GPCRs?

Methodological Answer:

  • Protocol:
    • Retrieve target protein structures (e.g., PDB ID 2JDO for kinases).
    • Prepare ligand (compound) and protein files (e.g., protonation states in AutoDock Tools).
    • Perform docking simulations (AutoDock Vina) with grid boxes centered on active sites .
  • Validation:
    • Compare docking scores (ΔG) with known inhibitors .
    • Validate predictions via SPR or ITC binding assays .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation: Use fume hoods during synthesis (volatile intermediates) .
  • Waste Disposal: Neutralize with 10% NaOH before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine
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[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.